PROPAN-2-YL 6-({2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEX-3-ENE-1-CARBOXYLATE
Overview
Description
Isopropyl 6-{[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)amino]carbonyl}cyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a cyclohexene ring, and several functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 6-({2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEX-3-ENE-1-CARBOXYLATE involves multiple steps, including the formation of the indole ring, the introduction of the chloro(difluoro)methoxy group, and the coupling of the indole derivative with the cyclohexene carboxylate. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the indole derivative and the cyclohexene carboxylate.
Friedel-Crafts acylation: This reaction introduces the acyl group into the indole ring.
Clemmensen reduction: This reaction reduces the acyl group to an alkane.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-{[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)amino]carbonyl}cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of PROPAN-2-YL 6-({2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEX-3-ENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the chloro(difluoro)methoxy group can enhance its binding affinity and specificity . The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 6-{[(2-{5-methoxy-2-methyl-1H-indol-3-yl}ethyl)amino]carbonyl}cyclohex-3-ene-1-carboxylate: Similar structure but lacks the chloro(difluoro)methoxy group.
Isopropyl 6-{[(2-{5-chloro-2-methyl-1H-indol-3-yl}ethyl)amino]carbonyl}cyclohex-3-ene-1-carboxylate: Similar structure but lacks the difluoro group.
Uniqueness
The presence of the chloro(difluoro)methoxy group in PROPAN-2-YL 6-({2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEX-3-ENE-1-CARBOXYLATE makes it unique compared to similar compounds. This group can enhance the compound’s chemical reactivity and biological activity, making it a valuable target for further research .
Properties
IUPAC Name |
propan-2-yl 6-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethylcarbamoyl]cyclohex-3-ene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClF2N2O4/c1-13(2)31-22(30)18-7-5-4-6-17(18)21(29)27-11-10-16-14(3)28-20-9-8-15(12-19(16)20)32-23(24,25)26/h4-5,8-9,12-13,17-18,28H,6-7,10-11H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSCHJGKJZGNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3CC=CCC3C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClF2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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